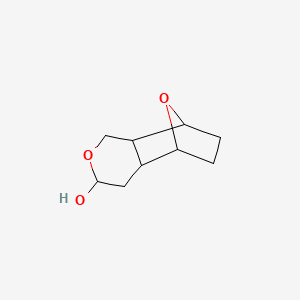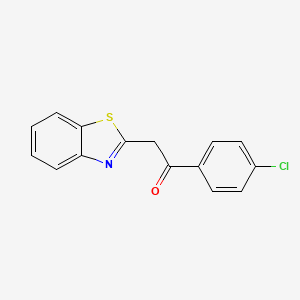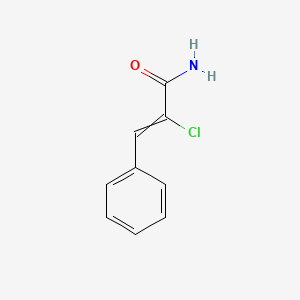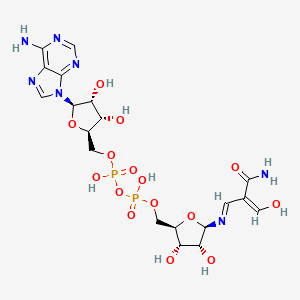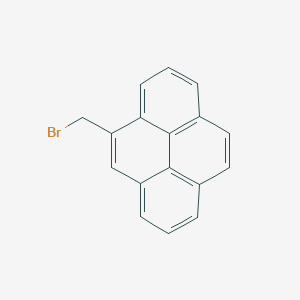
4-(Bromomethyl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)pyrene is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. Pyrene and its derivatives are of significant interest due to their unique photophysical and electronic properties, making them valuable in various scientific fields . The bromomethyl group attached to the pyrene core enhances its reactivity, allowing for further functionalization and application in synthetic chemistry .
Méthodes De Préparation
The synthesis of 4-(Bromomethyl)pyrene typically involves the bromination of pyrene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under light or heat . This reaction selectively brominates the methyl group at the 4-position of pyrene, yielding this compound. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity .
Analyse Des Réactions Chimiques
4-(Bromomethyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include NBS for bromination, nucleophiles for substitution, and oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Bromomethyl)pyrene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)pyrene involves its ability to undergo electrophilic aromatic substitution reactions at specific positions on the pyrene core . The bromomethyl group enhances the reactivity of the molecule, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during further functionalization .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Bromomethyl)pyrene include other brominated pyrene derivatives, such as 1-bromopyrene, 2-bromopyrene, and 3-bromopyrene . These compounds share similar reactivity patterns but differ in the position of the bromine atom on the pyrene core. The unique aspect of this compound is the presence of the bromomethyl group, which provides additional reactivity and functionalization options compared to simple bromopyrene derivatives .
Propriétés
Numéro CAS |
69795-71-7 |
|---|---|
Formule moléculaire |
C17H11Br |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
4-(bromomethyl)pyrene |
InChI |
InChI=1S/C17H11Br/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9H,10H2 |
Clé InChI |
RROPXLVWUJKEND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



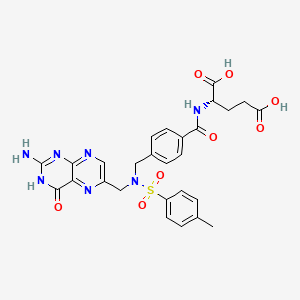
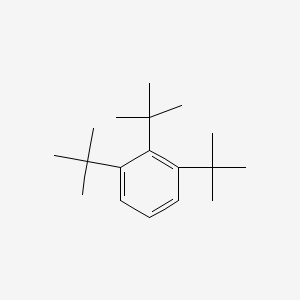
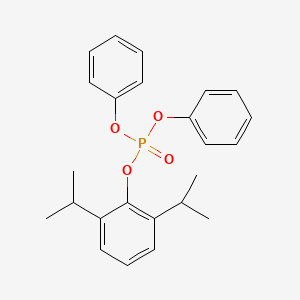

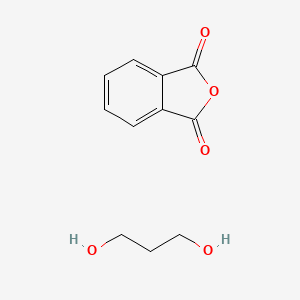
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

